molecular formula C9H7F5 B055251 1-Methyl-4-(pentafluoroethyl)benzene CAS No. 117081-46-6

1-Methyl-4-(pentafluoroethyl)benzene

Cat. No.: B055251
CAS No.: 117081-46-6
M. Wt: 210.14 g/mol
InChI Key: GNYDVGCKILRJRP-UHFFFAOYSA-N
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Description

1-Methyl-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C9H7F5. It is characterized by the presence of a methyl group and a pentafluoroethyl group attached to a benzene ring.

Safety and Hazards

“1-Methyl-4-(pentafluoroethyl)benzene” is classified as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1,1,2,2,2-pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

  • 1-Methyl-4-(trifluoromethyl)benzene
  • 1-Methyl-4-(difluoromethyl)benzene
  • 1-Methyl-4-(fluoromethyl)benzene

Comparison: 1-Methyl-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDVGCKILRJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556048
Record name 1-Methyl-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117081-46-6
Record name 1-Methyl-4-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure adapted from Syn. Comm., (1988) 18(9):965-972. A mixture of copper iodide (129 g, 679 mmol), 1-iodo-4-methylbenzene (1) (74 g, 339 mmol) and potassium 2,2,3,3,3-pentafluoropropanoate (120 g, 594 mmol) were dissolved in DMF (500 mL) and heated to 120° C. for 30 minutes and then heated at 160° C. for 4 hours, after which the mixture was allowed to cool to room temperature. Water (200 mL) and ether (200 mL) were added and after stirring for 30 minutes the solids were filtered and washed with ether. The phases were separated and the organic layer was washed with brine/water (3×250 mL). The organic layer was dried and concentrated to yield 1-methyl-4-(perfluoroethyl)benzene (66 g, 92%) as a dark oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Quantity
129 g
Type
catalyst
Reaction Step Three

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